

1-Phenyl-2-(trimethylsilyl)acetylene molecular weight and formula

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Compound of Interest

Compound Name:	1-Phenyl-2-(trimethylsilyl)acetylene
Cat. No.:	B1583190

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An In-Depth Technical Guide to **1-Phenyl-2-(trimethylsilyl)acetylene**: Properties, Synthesis, and Applications in Modern Chemistry

Introduction

1-Phenyl-2-(trimethylsilyl)acetylene is a versatile organosilicon compound that has become an indispensable tool for researchers in organic synthesis, materials science, and drug development.[1][2] Its structure, featuring a phenyl ring conjugated with an alkyne capped by a bulky trimethylsilyl (TMS) group, provides a unique combination of stability, reactivity, and utility. The TMS group serves as a robust protecting group for the terminal alkyne, preventing the acidic acetylenic proton from engaging in unwanted side reactions while allowing for controlled, regioselective transformations.[3] This guide offers a comprehensive overview of its chemical and physical properties, a detailed synthetic protocol with mechanistic insights, its key applications, and safe handling procedures, designed for professionals engaged in chemical research and development.

Part 1: Physicochemical and Spectroscopic Properties

The utility of **1-Phenyl-2-(trimethylsilyl)acetylene** stems from its distinct molecular architecture. The combination of the aromatic phenyl group, the linear acetylene linker, and the lipophilic trimethylsilyl moiety imparts specific characteristics that are summarized below.

Core Properties

The fundamental properties of the compound are crucial for planning experimental work, including reaction setup, purification, and storage.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₄ Si	[1] [4] [5]
Molecular Weight	174.31 g/mol	[4] [6]
CAS Number	2170-06-1	[1] [4] [6]
Appearance	Colorless to slightly yellow liquid	[1] [2]
Density	~0.886 - 0.90 g/mL at 25 °C	[1] [6]
Boiling Point	87-88 °C at 9 mmHg	[1] [6]
Refractive Index	n _{20/D} ~1.528 - 1.53	[1] [6]
IUPAC Name	trimethyl(2-phenylethynyl)silane	[4]

Spectroscopic Signature

Spectroscopic analysis is essential for confirming the identity and purity of **1-Phenyl-2-(trimethylsilyl)acetylene**.

- Nuclear Magnetic Resonance (NMR): In ¹H NMR spectroscopy, the molecule exhibits characteristic signals for the aromatic protons of the phenyl group and a sharp, strong singlet for the nine equivalent protons of the trimethylsilyl group. ¹³C NMR spectra show distinct peaks for the acetylenic carbons, the aromatic carbons, and the methyl carbons of the TMS group.[\[4\]](#)
- Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum typically shows the molecular ion peak (M⁺) at m/z 174. A prominent fragment is often observed at m/z 159, corresponding to the loss of a methyl group ([M-15]⁺).[\[4\]](#)[\[7\]](#)

Part 2: Synthesis and Handling

The most common and reliable synthesis of **1-Phenyl-2-(trimethylsilyl)acetylene** involves the deprotonation of phenylacetylene followed by an electrophilic quench with a silicon source. This method is highly efficient and scalable.

Detailed Synthetic Protocol

This protocol describes the silylation of phenylacetylene using n-butyllithium and trimethylsilyl chloride in an anhydrous ether solvent.

Materials:

- Phenylacetylene
- n-Butyllithium (n-BuLi) solution in hexanes
- Trimethylsilyl chloride (TMSCl)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

- **Reaction Setup:** Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of nitrogen to ensure anhydrous conditions.
- **Initial Charge:** Add phenylacetylene to the flask, followed by anhydrous diethyl ether. Cool the solution to 0 °C using an ice-water bath.

- Deprotonation: Slowly add n-butyllithium solution dropwise from the dropping funnel to the stirred solution of phenylacetylene over 20-30 minutes. Maintain the temperature at 0 °C. A color change or formation of a precipitate (lithium phenylacetylidyde) may be observed.
- Stirring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes to ensure complete deprotonation.
- Silylation: Add trimethylsilyl chloride dropwise via the dropping funnel to the reaction mixture at 0 °C. A white precipitate of lithium chloride (LiCl) will form.
- Warm-up and Quench: After the addition of TMSCl, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 1 hour.
- Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, add water, and extract the aqueous layer with diethyl ether (2x).
- Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
- Final Purification: The resulting crude oil can be purified by vacuum distillation to yield pure **1-Phenyl-2-(trimethylsilyl)acetylene**.

Causality and Experimental Rationale

- Anhydrous Conditions: The use of a strong organometallic base like n-BuLi necessitates the complete exclusion of water and other protic sources. n-BuLi reacts violently with water, and any moisture would consume the reagent and reduce the yield.
- Strong Base: Phenylacetylene has an acidic terminal proton ($pK_a \approx 28.8$), which is not acidic enough to be removed by weaker bases. n-BuLi is a sufficiently strong base to quantitatively deprotonate the alkyne, forming the nucleophilic lithium phenylacetylidyde intermediate.
- Electrophilic Quench: Trimethylsilyl chloride is an excellent electrophile. The silicon atom is attacked by the nucleophilic acetylidyde, forming the stable silicon-carbon bond and displacing the chloride ion.

- Self-Validation: The success of the reaction can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the phenylacetylene starting material. The final product's identity and purity are confirmed via spectroscopic methods (NMR, MS) as described previously.

Safety and Handling

1-Phenyl-2-(trimethylsilyl)acetylene is classified as an irritant.[\[4\]](#)[\[5\]](#)

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[4\]](#)[\[6\]](#)
- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[\[6\]](#)
- Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents. It is a combustible liquid.[\[6\]](#)

Part 3: Key Applications and Reaction Chemistry

The synthetic utility of **1-Phenyl-2-(trimethylsilyl)acetylene** is primarily centered on the dual reactivity of the protected alkyne functionality.

The TMS Group in Action: Deprotection

The C-Si bond is stable to many reaction conditions but can be selectively cleaved when desired, regenerating the terminal alkyne. This deprotection is most commonly achieved using a fluoride source or basic conditions.

Experimental Protocol: Fluoride-Mediated Desilylation

- Setup: Dissolve **1-Phenyl-2-(trimethylsilyl)acetylene** in a solvent such as THF in a round-bottom flask.
- Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF) in THF (typically a 1M solution) to the flask at room temperature.

- Monitoring: Stir the reaction and monitor its progress by TLC until all the starting material is consumed.
- Work-up: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over $MgSO_4$, and concentrate under reduced pressure to yield phenylacetylene.

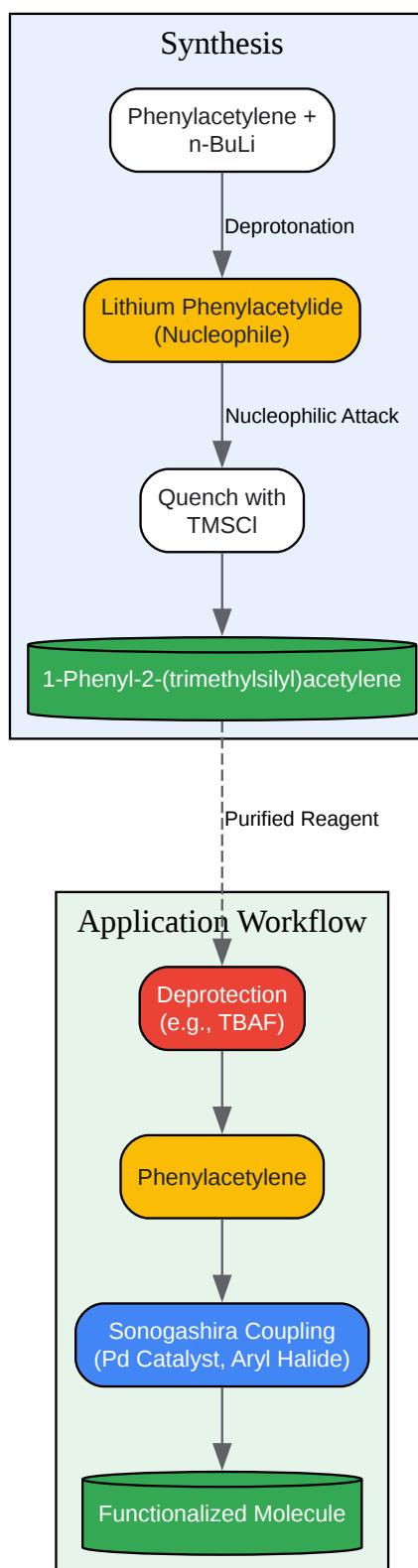
Role in Cross-Coupling and Drug Discovery

The acetylene moiety is a valuable structural motif in medicinal chemistry and materials science.[8] **1-Phenyl-2-(trimethylsilyl)acetylene** serves as a stable and easily handled precursor for introducing the phenylethynyl group into complex molecules.[1]

- Sonogashira Coupling: After deprotection to reveal the terminal alkyne, the resulting phenylacetylene can readily participate in palladium-catalyzed Sonogashira coupling reactions with aryl or vinyl halides. This is a powerful method for forming carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and organic electronic materials.[9]
- Building Block for Complex Molecules: The ability to controllably unmask the reactive alkyne makes this compound a key building block. Researchers can perform chemistry on other parts of a molecule and then, in a late-stage synthetic step, deprotect the alkyne for further functionalization, such as click chemistry reactions or coupling.[1][8]
- Materials Science: The rigid, linear nature of the phenylethynyl unit is desirable in the construction of conjugated polymers and nanomaterials. The polymerization of silyl-protected acetylenes is a known method for creating advanced materials with interesting electronic and optical properties.[1][10]

Part 4: Visualized Workflow

The following diagram illustrates the typical lifecycle of **1-Phenyl-2-(trimethylsilyl)acetylene** in a synthetic workflow, from its synthesis to its application in a subsequent coupling reaction.



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Caption: Synthetic and application workflow for **1-Phenyl-2-(trimethylsilyl)acetylene**.

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